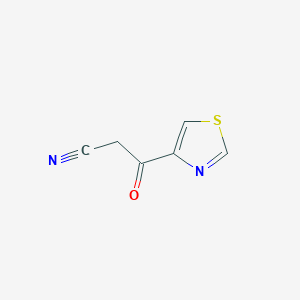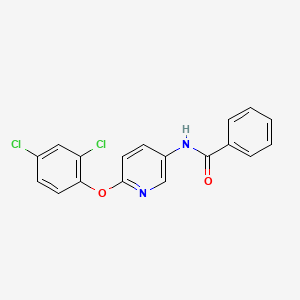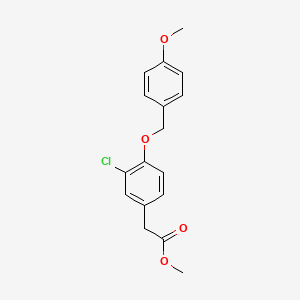
3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its molecular structure, which includes a thiazole ring attached to a propanenitrile group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiazolidine-2,4-dione (TZD) as a starting material[_{{{CITATION{{{_1{Synthesis of a New 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ....
Reaction Steps: The TZD undergoes a Vilsmeier–Haack reaction to form 2,4-dichloro-1,3-thiazol-5-carbaldehyde[_{{{CITATION{{{1{Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ...](https://www.mdpi.com/1422-8599/2020/3/M1150). This intermediate is then further reacted with appropriate reagents to introduce the propanenitrile group[{{{CITATION{{{_1{Synthesis of a New 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ....
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and choice of solvents to achieve high yields and purity[_{{{CITATION{{{_1{Synthesis of a New 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ....
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted thiazoles and nitriles.
科学的研究の応用
3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting various diseases, including infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial enzymes or cell wall synthesis pathways.
Anticancer Action: Targets specific signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Thiazolidine-2,4-dione
2,4-dichloro-1,3-thiazol-5-carbaldehyde
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
特性
分子式 |
C6H4N2OS |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
3-oxo-3-(1,3-thiazol-4-yl)propanenitrile |
InChI |
InChI=1S/C6H4N2OS/c7-2-1-6(9)5-3-10-4-8-5/h3-4H,1H2 |
InChIキー |
BQMAFMXYDQQGRG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)


![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)








![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
